molecular formula C11H15NO2S B12344241 2-((Phenylsulfonyl)methyl)pyrrolidine

2-((Phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B12344241
M. Wt: 225.31 g/mol
InChI Key: BNJNKUCNFQWIMG-UHFFFAOYSA-N
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Description

2-((Phenylsulfonyl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((Phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds .

Scientific Research Applications

2-((Phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Phenylsulfonylmethyl derivatives: Compounds with similar sulfonyl groups attached to different core structures.

    Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.

Uniqueness

2-((Phenylsulfonyl)methyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfonylmethyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2

InChI Key

BNJNKUCNFQWIMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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